(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine

CAS No.: 1160995-09-4

Cat. No.: VC2563013

Molecular Formula: C8H7BrClF3N2

Molecular Weight: 303.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160995-09-4 |

|---|---|

| Molecular Formula | C8H7BrClF3N2 |

| Molecular Weight | 303.51 g/mol |

| IUPAC Name | 5-bromo-6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C8H7BrClF3N2/c1-15(2)5-3-4(8(11,12)13)6(9)7(10)14-5/h3H,1-2H3 |

| Standard InChI Key | PGCKHLMKKGPSQQ-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC(=C(C(=C1)C(F)(F)F)Br)Cl |

| Canonical SMILES | CN(C)C1=NC(=C(C(=C1)C(F)(F)F)Br)Cl |

Introduction

Structural Characteristics and Chemical Identity

Molecular Identification

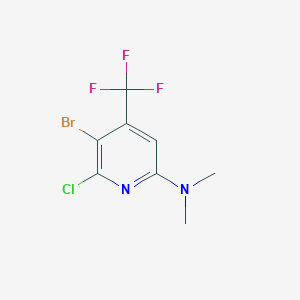

(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine is a substituted pyridine derivative with the molecular formula C8H7BrClF3N2 and a molecular weight of 303.51 g/mol . The compound is identified by the CAS Registry Number 1160995-09-4, which provides a unique identifier in chemical databases and literature . This heterocyclic amine features a pyridine core with four key substituents strategically positioned to impart specific chemical and physical properties.

Structural Features

The structural architecture of (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine includes:

-

A pyridine ring serving as the primary scaffold

-

A bromine atom at the C-5 position

-

A chlorine atom at the C-6 position

-

A trifluoromethyl (CF3) group at the C-4 position

-

A dimethylamine substituent at the C-2 position

These substituents create an electron-rich/electron-poor distribution across the molecule that significantly influences its chemical behavior and reactivity patterns. The halogen substituents (bromine and chlorine) provide sites for potential coupling reactions, while the trifluoromethyl group introduces strong electron-withdrawing character that affects the electronic distribution across the pyridine ring.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H7BrClF3N2 | |

| Molecular Weight | 303.51 g/mol | |

| CAS Number | 1160995-09-4 | |

| Commercial Purity | NLT 97% |

Chemical Reactivity and Behavior

Reactive Sites

The chemical behavior of (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine is largely dictated by its functional groups, each contributing to specific reactivity patterns:

-

The pyridine nitrogen serves as a key basic site and potential coordination point for metal interactions.

-

The halogen substituents (bromine at C-5 and chlorine at C-6) function as leaving groups in nucleophilic aromatic substitution reactions and as reactive sites for various metal-catalyzed coupling processes.

-

The trifluoromethyl group at C-4 imparts strong electron-withdrawing character, activating the pyridine ring toward nucleophilic attack while stabilizing negative charges that may develop during reactions.

-

The dimethylamine group at C-2 contributes nucleophilic character and provides a basic site that can participate in acid-base reactions and coordinate with metals or other electron-deficient species.

Synthesis Approaches

Related Synthetic Methods

Literature on related compounds indicates that coupling methodologies such as 1,1'-thiocarbonyldiimidazole-assisted coupling and phenoxycarbonyl chloride-assisted coupling have been successfully employed to introduce amine functionalities to pyridine cores . These approaches could potentially be adapted for the synthesis of (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine.

Comparative Analysis with Structural Analogues

Structural Similarities and Differences

Several compounds share structural features with (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine, providing valuable context for understanding its unique properties. Table 2 presents a comparative analysis of these structural analogues.

Table 2: Comparative Analysis of (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine and Structural Analogues

Structure-Activity Relationships

Analysis of related compounds in the literature reveals important structure-activity relationships that may apply to (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine:

-

The position of the pyridine nitrogen is crucial for biological activity, as "removal of the pyridine nitrogen or changing the position of the pyridine led to inactive compounds" in studies of similar structures .

-

Modification with electron-donating groups can maintain or enhance certain biological activities, whereas electron-withdrawing groups may significantly reduce activity depending on their position .

-

The nature of the amino substituent (primary amine, dimethylamine, piperazine) substantially impacts both physicochemical properties and biological activity profiles .

Analytical Characterization Methods

Spectroscopic Analysis

Several spectroscopic techniques are essential for the comprehensive characterization of (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would reveal signals for the dimethylamine protons and any aromatic proton on the pyridine ring

-

¹³C NMR would identify the carbon framework, with characteristic signals for the trifluoromethyl carbon and pyridine carbons

-

¹⁹F NMR would provide specific information about the trifluoromethyl group, offering a sensitive probe for structural confirmation

-

-

Mass Spectrometry:

-

Would confirm the molecular weight (303.51 g/mol) and provide characteristic fragmentation patterns

-

High-resolution mass spectrometry could verify the molecular formula C8H7BrClF3N2

-

-

Infrared Spectroscopy:

-

Would reveal characteristic absorption bands for C-F stretching (trifluoromethyl group), C-N stretching (dimethylamine group), and pyridine ring vibrations

-

Future Research Directions

Synthetic Methodology Development

Development of more efficient and selective synthetic routes to (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine represents an important research direction:

-

Catalytic Methods: Exploration of catalytic systems for more efficient introduction of the trifluoromethyl group and halogen substituents

-

Green Chemistry Approaches: Development of environmentally friendly synthetic routes with reduced waste generation and lower energy requirements

-

Flow Chemistry Applications: Investigation of continuous flow processes for more controlled and scalable synthesis

Biological Activity Screening

Comprehensive biological screening of (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine could reveal valuable applications:

-

Enzyme Inhibition Assays: Systematic testing against various enzyme systems to identify potential inhibitory activity

-

Antimicrobial Screening: Evaluation of activity against bacteria, fungi, and other microorganisms

-

Receptor Binding Studies: Investigation of interactions with various biological receptors to identify potential therapeutic applications

Structure-Activity Relationship Studies

Systematic structural modifications of (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine could yield valuable structure-activity relationship data:

-

Variation of Amino Substituent: Replacing the dimethylamine with other amino groups to assess the impact on activity

-

Modification of Halogen Substituents: Systematic replacement or removal of the bromine and chlorine substituents to determine their contribution to biological activity

-

Trifluoromethyl Group Alterations: Investigating the effect of replacing the trifluoromethyl group with other electron-withdrawing substituents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume